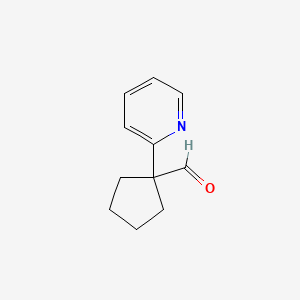

1-(Pyridin-2-yl)cyclopentanecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyridin-2-yl)cyclopentanecarbaldehyde is an organic compound with the molecular formula C11H11NO. It features a cyclopentane ring bonded to a pyridine ring and an aldehyde functional group.

Métodos De Preparación

The synthesis of 1-(Pyridin-2-yl)cyclopentanecarbaldehyde typically involves the reaction of cyclopentanone with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution to facilitate the condensation reaction. The reaction mixture is then subjected to reflux conditions to yield the desired product .

Análisis De Reacciones Químicas

1-(Pyridin-2-yl)cyclopentanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

1-(Pyridin-2-yl)cyclopentanecarbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.

Mecanismo De Acción

The mechanism by which 1-(Pyridin-2-yl)cyclopentanecarbaldehyde exerts its effects is primarily through its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Comparación Con Compuestos Similares

Similar compounds to 1-(Pyridin-2-yl)cyclopentanecarbaldehyde include:

Cyclopentanecarbaldehyde: Lacks the pyridine ring, making it less versatile in coordination chemistry.

Pyridine-2-carboxaldehyde: Lacks the cyclopentane ring, which affects its steric properties and reactivity.

Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring but differ in their ring size and functional groups, leading to different biological activities.

Actividad Biológica

1-(Pyridin-2-yl)cyclopentanecarbaldehyde, with the CAS number 1211594-98-7, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a pyridine ring and a cyclopentane moiety. This combination contributes to its reactivity and interaction with biological targets. The compound is typically synthesized through condensation reactions involving appropriate precursors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The specific mechanisms of action are thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | <10 | Induction of apoptosis |

| HT29 | <15 | Cell cycle arrest and apoptosis |

| Jurkat | <20 | Modulation of Bcl-2 family proteins |

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a critical role in cellular signaling and inflammation regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound binds to active sites on target enzymes, inhibiting their activity and altering metabolic pathways.

- Signal Transduction Modulation : By increasing cAMP levels, it influences various downstream effects, including gene expression related to inflammation and cell survival.

- Cellular Uptake : The compound's lipophilicity allows for effective cellular uptake, enhancing its bioavailability and efficacy within target tissues.

Research Findings

Several studies have explored the biological potential of this compound:

- Antimicrobial Studies : In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones compared to control substances.

- Cancer Research : A series of experiments demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Case Study 1 : A study involving the treatment of resistant bacterial infections highlighted the effectiveness of this compound as a novel antimicrobial agent. Patients treated with formulations containing this compound showed improved outcomes compared to traditional antibiotics.

- Case Study 2 : In preclinical trials focused on cancer therapy, administration of the compound resulted in tumor regression in xenograft models, indicating its potential for further development in oncological applications.

Propiedades

IUPAC Name |

1-pyridin-2-ylcyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-9-11(6-2-3-7-11)10-5-1-4-8-12-10/h1,4-5,8-9H,2-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDBPIAXVQEAKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856511 |

Source

|

| Record name | 1-(Pyridin-2-yl)cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-98-7 |

Source

|

| Record name | 1-(Pyridin-2-yl)cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.